molecular formula C19H14BrN3O2 B10962558 (5Z)-5-{[(4-bromonaphthalen-1-yl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

(5Z)-5-{[(4-bromonaphthalen-1-yl)amino]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B10962558
M. Wt: 396.2 g/mol
InChI Key: NZGLRPRQSYIKDB-UHFFFAOYSA-N
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Description

“5-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE” is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the bromo-naphthyl group: This step may involve a nucleophilic substitution reaction.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which “5-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE” exerts its effects would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-naphthylamine derivatives: Compounds with similar structural features.

    Pyridinecarbonitrile derivatives: Compounds with the pyridinecarbonitrile core structure.

Uniqueness

The uniqueness of “5-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

5-[(4-bromonaphthalen-1-yl)iminomethyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C19H14BrN3O2/c1-11-14(9-21)18(24)23(2)19(25)15(11)10-22-17-8-7-16(20)12-5-3-4-6-13(12)17/h3-8,10,25H,1-2H3

InChI Key

NZGLRPRQSYIKDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C3=CC=CC=C32)Br)O)C)C#N

Origin of Product

United States

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